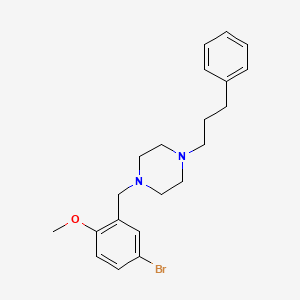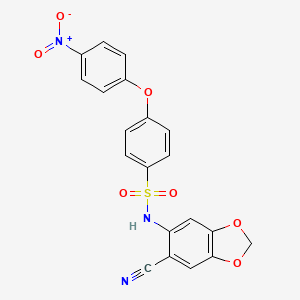![molecular formula C22H20N2 B6024472 2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B6024472.png)
2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole, also known as DPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPI is a heterocyclic compound that contains both a pyrrole and an isoindole ring system. It has a molecular formula of C24H21N and a molecular weight of 323.44 g/mol. In
Mechanism of Action
The mechanism of action of 2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the immune response by inhibiting the production of inflammatory cytokines and chemokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity towards normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole is its versatility in terms of its potential applications. It can be used in a wide range of experiments, from cell-based assays to animal studies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole. One area of interest is the development of this compound-based fluorescent probes for use in bioimaging studies. Another potential direction is the investigation of the anti-viral properties of this compound, particularly in the context of emerging viral diseases such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, this compound is a chemical compound that has shown promise in a variety of scientific research applications. Its unique structure and biological activity make it a versatile compound that has potential applications in the fields of medicinal chemistry, bioimaging, and virology. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole can be achieved through a multistep process that involves the reaction of 1,3-cyclohexanedione with aniline in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents and solvents. The final step of the synthesis involves the reduction of the nitro group to an amine using a reducing agent such as hydrogen gas or sodium dithionite.
Scientific Research Applications
2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases. This compound has also been used as a fluorescent probe in bioimaging studies due to its ability to selectively bind to certain proteins and enzymes.
properties
IUPAC Name |
2,6-diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-3-7-21(8-4-1)23-13-17-11-19-15-24(22-9-5-2-6-10-22)16-20(19)12-18(17)14-23/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDDWLYJRUSCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(CN(C3)C4=CC=CC=C4)C=C2CN1C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024400.png)

![2-(1H-imidazol-2-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6024407.png)
![1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024416.png)
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6024423.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6024431.png)
![ethyl N-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6024445.png)
![4-{9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol hydrobromide](/img/structure/B6024460.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6024471.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6024477.png)
![N,N-diethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6024489.png)
![3-(1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6024491.png)
![(1H-indol-3-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6024494.png)